3-Mercapto-2-methylpentan-1-ol is a potent aroma compound primarily recognized for its contribution to the characteristic odor of onions. [, , , ] It was first identified in thermally processed flavors and later isolated from raw onions. [] This compound belongs to the class of volatile sulfur compounds, known for their low odor thresholds and significant impact on food flavor profiles. [] In addition to onions, 3-Mercapto-2-methylpentan-1-ol has been identified in other Allium species like chives, scallions, and leek. [] Notably, it is absent in garlic and bear's garlic. []
Although the provided literature doesn't detail specific synthesis methods for 3-Mercapto-2-methylpentan-1-ol, it indicates the use of synthesized deuterated 3-Mercapto-2-methylpentan-1-ol ([(2)H(2)]-3-mercapto-2-methylpentan-1-ol) as an internal standard for quantitative analysis. [] This suggests the existence of established synthesis protocols, although their specifics are not outlined in the provided abstracts.
While the provided literature doesn't delve into specific chemical reactions of 3-Mercapto-2-methylpentan-1-ol, its formation pathway in onions has been proposed. [] This pathway suggests the involvement of 3-mercapto-2-methylpentanal as a potential intermediate, highlighting the compound's role in onion flavor development during processing. []
The mechanism by which 3-Mercapto-2-methylpentan-1-ol contributes to flavor perception involves its interaction with the human olfactory receptor OR2M3. [, ] Research has shown that OR2M3 exhibits high specificity for 3-Mercapto-2-methylpentan-1-ol, responding exclusively to this compound among a wide range of tested key food odorants. [, ] This interaction triggers a signaling cascade that ultimately leads to the perception of the characteristic onion odor.
The provided literature primarily focuses on the aroma properties of 3-Mercapto-2-methylpentan-1-ol. It is characterized by a potent, "gravy-like" odor, even at extremely low concentrations. [] Its odor threshold is in the pg/L range, highlighting its potency and significance as a flavor compound. [] Detailed information regarding other physical and chemical properties, such as boiling point, melting point, and solubility, is not provided in the abstracts.
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